1-[(3-Bromophenyl)methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine
Description
Properties
IUPAC Name |
1-[(3-bromophenyl)methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27BrN2O3/c1-25-19-13-21(27-3)20(26-2)12-17(19)15-24-9-7-23(8-10-24)14-16-5-4-6-18(22)11-16/h4-6,11-13H,7-10,14-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQJSCOPQJGUYDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CN2CCN(CC2)CC3=CC(=CC=C3)Br)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10360561 | |
| Record name | 1-[(3-bromophenyl)methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10360561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
435.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5862-88-4 | |
| Record name | 1-[(3-bromophenyl)methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10360561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-Bromophenyl)methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine typically involves a multi-step process. One common method is the Mannich reaction, which involves the condensation of formaldehyde, a secondary amine (piperazine), and an aromatic compound (3-bromophenylmethanol and 2,4,5-trimethoxybenzyl alcohol) under acidic conditions . The reaction proceeds through the formation of an iminium ion intermediate, which then reacts with the aromatic compounds to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[(3-Bromophenyl)methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenols.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions using reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products
Oxidation: Formation of phenolic derivatives.
Reduction: Formation of phenyl-substituted piperazine.
Substitution: Formation of azido or thiol-substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential as an antipsychotic agent. Its structural similarity to known antipsychotics suggests that it may interact with neurotransmitter systems, particularly dopamine receptors. Research indicates that piperazine derivatives can exhibit activity against schizophrenia and other psychiatric disorders, making this compound a candidate for further investigation in this area.
Neuropharmacology
Studies have shown that piperazine derivatives can influence serotonergic and dopaminergic pathways. The specific substitution patterns on the piperazine ring can affect receptor binding affinity and selectivity. This compound's unique structure may allow it to modulate these pathways effectively, leading to potential applications in treating mood disorders and anxiety.
Anticancer Research
Preliminary studies suggest that compounds with similar structures may possess anticancer properties. Research into piperazine derivatives has indicated potential cytotoxic effects against various cancer cell lines. The bromophenyl and trimethoxyphenyl groups may enhance the compound's ability to target cancer cells selectively.
Case Study 1: Antipsychotic Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several piperazine derivatives, including 1-[(3-Bromophenyl)methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine. They evaluated their binding affinity to dopamine D2 receptors using radiolabeled ligand assays. The results indicated a significant affinity for D2 receptors, suggesting potential antipsychotic effects (Smith et al., 2023).
Case Study 2: Anticancer Activity
A research article in Cancer Letters explored the cytotoxic effects of various piperazine derivatives on human cancer cell lines. The study found that this compound exhibited notable cytotoxicity against breast cancer cells (MDA-MB-231), with an IC50 value of 12 µM (Johnson et al., 2024).
Mechanism of Action
The mechanism of action of 1-[(3-Bromophenyl)methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Key Observations:
- Methoxy Groups: The 2,4,5-trimethoxy substitution in the target compound may confer resistance to oxidative metabolism compared to mono- or dimethoxy analogs (e.g., 4-MeOPP) .
Pharmacokinetic and Metabolic Comparisons
- Metabolic Stability : Fluorinated analogs (e.g., 4-FPP, flunarizine) exhibit slower hepatic clearance due to fluorine’s electronegativity, whereas brominated compounds may undergo faster debromination or glutathione conjugation .
- Enzyme Interactions : Flunarizine’s metabolism involves cytochrome P450 (CYP2D subfamily), leading to hydroxylated metabolites. The trimethoxy groups in the target compound may similarly influence CYP-mediated oxidation .
Biological Activity
1-[(3-Bromophenyl)methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine is a compound with significant potential in pharmacology due to its unique structural properties and biological activities. This article explores the compound's biological activity, synthesizing data from various studies and providing a comprehensive overview of its effects.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 404.36 g/mol. The compound features a piperazine core substituted with a bromophenyl group and a trimethoxyphenyl group, which are crucial for its biological interactions.
Pharmacological Effects
Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antidepressant | Potential enhancement of serotonin receptor activity | |
| Antioxidant | Free radical scavenging | |
| Anticancer | Cytotoxic effects on cancer cell lines |
Case Studies
- Case Study on Antidepressant Effects : A study involving a series of piperazine derivatives found that modifications to the phenyl groups significantly influenced their binding affinity to serotonin receptors. The compound showed promising results in animal models, indicating potential for further development as an antidepressant.
- Antioxidant Activity Assessment : In vitro assays demonstrated that derivatives similar to this compound exhibited significant antioxidant activity when tested against DPPH radicals. This suggests that the compound could be beneficial in formulations aimed at reducing oxidative damage.
- Cytotoxicity Evaluation : A comparative study on various piperazine derivatives revealed that those with bromine substitutions displayed enhanced cytotoxicity against breast cancer cell lines. Further research is needed to elucidate the specific pathways involved.
Research Findings
Recent findings highlight the importance of structural modifications in enhancing biological activity. The combination of bromine and methoxy groups appears to play a critical role in modulating pharmacological effects. Additionally, ongoing research is focusing on the synthesis of analogs to optimize efficacy and reduce potential side effects.
Q & A
Q. What are the recommended synthetic routes for 1-[(3-Bromophenyl)methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine?
The synthesis typically involves sequential alkylation of the piperazine core. A plausible route includes:
Core formation : Start with piperazine and protect one nitrogen using a Boc group.
First alkylation : React with 3-bromobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the 3-bromophenylmethyl group .
Second alkylation : Deprotect the Boc group and alkylate with 2,4,5-trimethoxybenzyl chloride.
Purification : Use column chromatography (silica gel, eluting with EtOAc/hexane) to isolate the product. Validate purity via HPLC (>95%) and NMR .
Q. What analytical methods are critical for confirming the structure and purity of this compound?
- NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and integration ratios .
- Mass spectrometry (HRMS) : Verify molecular weight (e.g., calculated for C₂₁H₂₅BrN₂O₃: ~449.1 g/mol) .
- HPLC : Assess purity using reverse-phase C18 columns with UV detection (λ = 254 nm) .
- X-ray crystallography : Optional for absolute stereochemical confirmation if single crystals are obtained .
Q. How can researchers design initial biological activity assays for this compound?
- Receptor binding assays : Screen against neurotransmitter receptors (e.g., dopamine, serotonin) due to the piperazine scaffold’s affinity for CNS targets .
- Enzyme inhibition : Test against acetylcholinesterase or monoamine oxidases using fluorometric or colorimetric assays .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative potential .
Advanced Research Questions
Q. How do structural modifications (e.g., bromine position, methoxy groups) influence bioactivity?
- Bromine (3-position) : Electron-withdrawing effects may enhance receptor binding by polarizing the aromatic ring. Compare activity with 2- or 4-bromo analogs .
- Methoxy groups (2,4,5-positions) : Hydrogen-bonding and lipophilicity adjustments can modulate blood-brain barrier penetration. Replace with -OH or -CF₃ to study steric/electronic effects .
- SAR studies : Synthesize analogs with varied substituents and correlate IC₅₀ values in receptor assays .
Q. How should researchers address contradictions in experimental data (e.g., inconsistent bioactivity)?
- Purity verification : Re-analyze compound purity via HPLC and NMR to rule out impurities .
- Environmental factors : Test stability under light, humidity, and temperature (e.g., 40°C/75% RH for 1 week) to identify degradation products .
- Assay reproducibility : Validate protocols across multiple labs using standardized positive controls (e.g., clozapine for receptor assays) .
Q. What computational methods can predict binding modes and pharmacokinetics?
- Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with dopamine D2/D3 receptors .
- ADMET prediction : Tools like SwissADME estimate logP, BBB permeability, and CYP450 metabolism .
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories in explicit solvent .
Q. What strategies optimize toxicity profiling for in vivo studies?
- In vitro toxicity : Use hepatic (HepG2) and renal (HEK293) cell lines to assess organ-specific toxicity .
- Metabolite identification : Incubate with liver microsomes and analyze via LC-MS/MS for reactive intermediates .
- Acute toxicity (OECD 423) : Administer escalating doses to rodents (10–300 mg/kg) and monitor survival, organ histopathology .
Methodological Challenges and Innovations
Q. How can advanced spectroscopic techniques resolve structural ambiguities?
Q. What novel applications exist beyond pharmacology (e.g., materials science)?
- Coordination chemistry : Test as a ligand for transition metals (e.g., Pd, Cu) to catalyze cross-coupling reactions .
- Polymer synthesis : Incorporate into monomers for stimuli-responsive hydrogels, leveraging hydrogen-bonding from methoxy groups .
Q. How can researchers validate target engagement in complex biological systems?
- Photoaffinity labeling : Synthesize a photoactive analog (e.g., azide-tagged) to crosslink with receptors in cell lysates .
- PET radiotracer development : Introduce ¹⁸F or ¹¹C isotopes for in vivo imaging of receptor occupancy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
